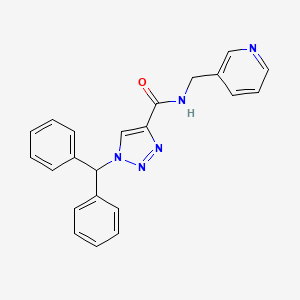
1-(diphenylmethyl)-N-(3-pyridinylmethyl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(diphenylmethyl)-N-(3-pyridinylmethyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained attention in scientific research due to its unique properties. This compound has been synthesized through various methods and has been extensively studied for its potential applications in the field of medicine and biochemistry.
Mechanism of Action
The mechanism of action of 1-(diphenylmethyl)-N-(3-pyridinylmethyl)-1H-1,2,3-triazole-4-carboxamide is not fully understood. However, it is believed to work by inhibiting certain enzymes and pathways that are involved in the growth and proliferation of cancer cells.
Biochemical and physiological effects:
1-(diphenylmethyl)-N-(3-pyridinylmethyl)-1H-1,2,3-triazole-4-carboxamide has shown to have both biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in vitro. It has also been studied for its potential use in the treatment of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(diphenylmethyl)-N-(3-pyridinylmethyl)-1H-1,2,3-triazole-4-carboxamide in lab experiments include its potential anti-cancer and anti-inflammatory properties. However, the limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Future Directions
1-(diphenylmethyl)-N-(3-pyridinylmethyl)-1H-1,2,3-triazole-4-carboxamide has shown promising results in scientific research, and there are several future directions that can be explored. These include further studies on its mechanism of action, potential use in combination with other drugs, and its efficacy in animal models. Additionally, further research can be conducted to explore its potential use in the treatment of other diseases such as Alzheimer's disease.
In conclusion, 1-(diphenylmethyl)-N-(3-pyridinylmethyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained attention in scientific research for its potential applications in the field of medicine and biochemistry. Its unique properties have been extensively studied, and it has shown promising results in the inhibition of cancer cell growth and reduction of inflammation. Further research is needed to fully understand its mechanism of action and potential side effects, but it has the potential to be a valuable tool in the treatment of various diseases.
Synthesis Methods
The synthesis of 1-(diphenylmethyl)-N-(3-pyridinylmethyl)-1H-1,2,3-triazole-4-carboxamide involves the reaction of diphenylmethylamine, pyridine-3-carboxaldehyde, and sodium azide in the presence of a catalyst. The resulting compound is then purified through various processes to obtain the final product.
Scientific Research Applications
1-(diphenylmethyl)-N-(3-pyridinylmethyl)-1H-1,2,3-triazole-4-carboxamide has shown promising results in scientific research for its potential applications in the field of medicine. It has been studied for its anti-cancer properties and has shown to inhibit the growth of cancer cells in vitro. It has also been studied for its potential use as an anti-inflammatory agent.
properties
IUPAC Name |
1-benzhydryl-N-(pyridin-3-ylmethyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O/c28-22(24-15-17-8-7-13-23-14-17)20-16-27(26-25-20)21(18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-14,16,21H,15H2,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIRANFICICEOSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)N3C=C(N=N3)C(=O)NCC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(tert-butylthio)ethyl]-4-chlorobenzamide](/img/structure/B4976379.png)

![diethyl [4-(2,3-dimethylphenoxy)butyl]malonate](/img/structure/B4976384.png)
![(3-methoxybenzyl)methyl{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}amine](/img/structure/B4976387.png)

![(2R*,3R*)-3-(dimethylamino)-1'-[(2-methoxy-3-pyridinyl)carbonyl]-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B4976398.png)
![4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]-N-(2-phenoxyethyl)butanamide](/img/structure/B4976401.png)
![2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B4976410.png)


![3-(2-fluorophenyl)-5-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4976428.png)

![1-chloro-4-[3-(4-methoxyphenoxy)propoxy]-2-methylbenzene](/img/structure/B4976466.png)
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[(3-isoxazolylmethyl)(methyl)amino]nicotinamide](/img/structure/B4976473.png)